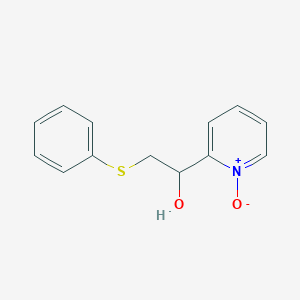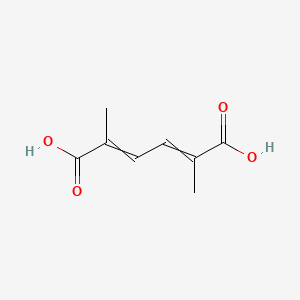
2,5-Dimethylhexa-2,4-dienedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dicarboxylic acid with two methyl groups and two double bonds in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethyl-2,4-hexadiene with an oxidizing agent to introduce the carboxylic acid groups. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at elevated temperatures to ensure complete oxidation of the diene to the corresponding dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,5-dimethyl-2,4-hexadiene using a metal catalyst such as palladium or platinum. The process is conducted in a continuous flow reactor to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the oxidation process.
化学反应分析
Types of Reactions
2,5-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction of the double bonds can lead to the formation of saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives such as carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of esters, amides, and other functionalized derivatives.
科学研究应用
2,5-Dimethylhexa-2,4-dienedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Dimethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A related compound with a similar structure but lacking the carboxylic acid groups.
2,5-Dimethylmuconic acid: Another dicarboxylic acid with a similar structure but different substitution pattern.
Uniqueness
2,5-Dimethylhexa-2,4-dienedioic acid is unique due to the presence of both double bonds and carboxylic acid groups in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
2,5-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
HVMNFKUBOVSQCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=C(C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


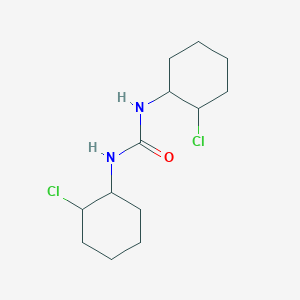
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
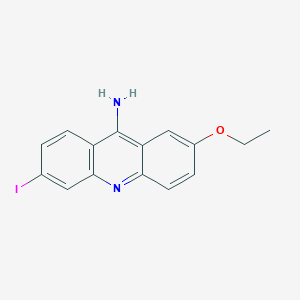





![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
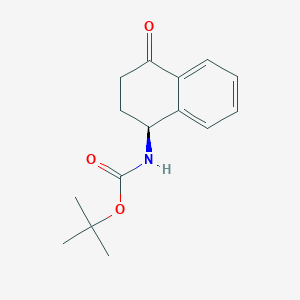
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
